(3-溴萘-2-基)硼酸

描述

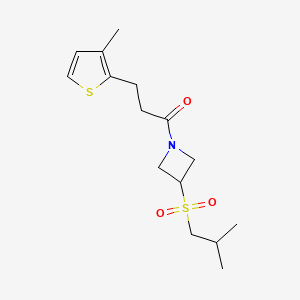

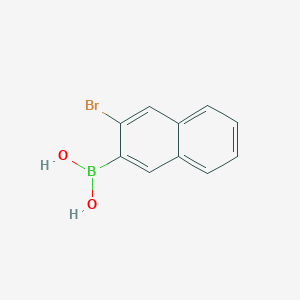

“(3-Bromonaphthalen-2-yl)boronic acid” is a chemical compound with the CAS Number: 1301205-62-8 . It has a molecular weight of 250.89 and its IUPAC name is 3-bromo-2-naphthylboronic acid . This compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

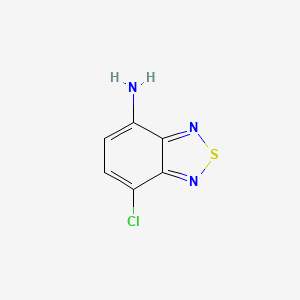

The molecular formula of “(3-Bromonaphthalen-2-yl)boronic acid” is C10H8BBrO2 . The InChI Code is 1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7 (8)5-9 (10)11 (13)14/h1-6,13-14H .

Chemical Reactions Analysis

Boronic acids, including “(3-Bromonaphthalen-2-yl)boronic acid”, are widely used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .

Physical And Chemical Properties Analysis

“(3-Bromonaphthalen-2-yl)boronic acid” is a solid at room temperature . It has a predicted density of 1.62±0.1 g/cm3 and a predicted boiling point of 434.4±47.0 °C .

科学研究应用

手性 1,1'-联萘的合成

(3-溴萘-2-基)硼酸是通过不对称 Suzuki-Miyaura 反应合成手性 1,1'-联萘的关键。在偶联反应中使用前对萘基硼酸进行简单的纯化,可以显著改善合成。这种方法提供了便利的途径来获得手性位阻联萘衍生物,它们在包括新材料和药物的开发在内的各种应用中都很重要 (Genov, Almorín, & Espinet, 2006)。

荧光化学传感器

硼酸,包括 (3-溴萘-2-基)硼酸,被用于开发荧光化学传感器。这些传感器可以检测对疾病预防、诊断和治疗至关重要的生物物质。它们与顺式-1,2-或 1,3-二醇相互作用形成环状结构,该结构可用作荧光报告剂来探测碳水化合物和其他生物活性物质 (Huang et al., 2012)。

药物

硼酸化合物,包括 (3-溴萘-2-基)硼酸,已显示出作为药物的潜力。它们被用于开发有效的酶抑制剂、癌症治疗剂和识别生物学上重要糖类的抗体模拟物。这种广泛的应用范围归因于硼酸独特的结构特征 (Yang, Gao, & Wang, 2003)。

硼酸聚合物的生物医学应用

含有硼酸的聚合物,可能包括衍生自 (3-溴萘-2-基)硼酸的聚合物,在各种生物医学应用中很有价值。它们被用于治疗艾滋病毒、肥胖症、糖尿病和癌症等疾病。由于其独特的反应性、溶解性和响应性,这些聚合物特别有用 (Cambre & Sumerlin, 2011)。

传感应用

硼酸在开发用于各种应用的传感器中是不可或缺的。这些化合物与二醇和路易斯碱相互作用,使其在各种传感应用中得到应用,包括生物标记、蛋白质操作和修饰以及治疗剂的开发 (Lacina, Skládal, & James, 2014)。

作用机制

Target of Action

The primary target of (3-Bromonaphthalen-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .

Mode of Action

(3-Bromonaphthalen-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The (3-Bromonaphthalen-2-yl)boronic acid plays a crucial role in the transmetalation step, where it transfers its boronic acid group to the palladium catalyst .

Pharmacokinetics

It’s known that boronic acids, in general, have good stability and are readily prepared, making them environmentally benign organoboron reagents .

Result of Action

The result of the action of (3-Bromonaphthalen-2-yl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of (3-Bromonaphthalen-2-yl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups and can be carried out under mild conditions . .

安全和危害

This compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

Boronic acids, including “(3-Bromonaphthalen-2-yl)boronic acid”, have been increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions could include further exploration of boronic acids in these areas, as well as the development of new boronic acid-based compounds for various applications .

属性

IUPAC Name |

(3-bromonaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZCZWDLMIBKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromonaphthalen-2-yl)boronic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2740050.png)

![(4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2740051.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2740052.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2740061.png)

![9,9,9a-Trimethyl-1-prop-2-enylimidazolidino[1,2-a]indolin-2-one](/img/structure/B2740072.png)